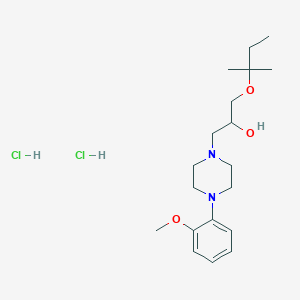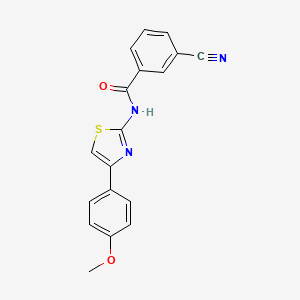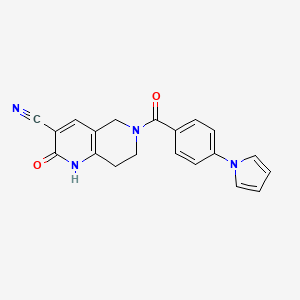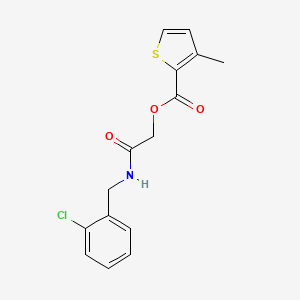![molecular formula C20H17F2N5O3 B2497089 2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide CAS No. 1008651-54-4](/img/structure/B2497089.png)
2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a part of a broader class of chemicals known for their complex synthesis and diverse potential applications in various fields due to their unique chemical and physical properties. While specific studies on this compound might be limited, insights can be drawn from research on similar compounds, including triazoles and acetamides, which are known for their biological activities and potential applications in material science.
Synthesis Analysis
The synthesis of complex molecules like 2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide often involves multi-step reactions, starting from basic aromatic compounds or heterocyclic precursors. These processes may involve steps like nitration, amidation, and cyclization, tailored to introduce various functional groups and achieve the desired backbone structure. Techniques such as NMR, IR, and X-ray crystallography are crucial for characterizing the synthesized compounds and confirming their structures (Orek et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds like this is characterized by the presence of multiple functional groups and rings, which may influence their reactivity and interaction with biological molecules. X-ray crystallography provides detailed insights into the arrangement of atoms within the molecule, helping to understand its three-dimensional conformation and potential binding modes with other molecules. Density Functional Theory (DFT) calculations can predict the molecular geometry, vibrational frequencies, and electronic properties, giving insights into the molecule's behavior in different environments (Geng et al., 2023).
Chemical Reactions and Properties
The reactivity of this compound can be influenced by its functional groups, such as the acetamide moiety and the triazole ring. These groups may undergo various chemical reactions, including hydrolysis, oxidation, and conjugation with other molecules, which can modify the compound's properties and utility. Studies on similar molecules highlight the importance of understanding these reactions for potential applications in drug design and material science (Panchal & Patel, 2011).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are critical for their practical applications. These properties can be influenced by the compound's molecular structure, particularly the distribution of polar and non-polar regions, which affects its interaction with solvents and other materials. Analytical techniques such as chromatography and mass spectrometry are used to assess these properties and the purity of the synthesized compounds (Fujimaki et al., 1988).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with various chemicals, are crucial for determining the compound's potential applications. Studies on related compounds suggest that the presence of specific functional groups can significantly impact these properties, influencing their suitability for use in pharmaceuticals, material science, and as intermediates in organic synthesis (El-Azab et al., 2016).
科学的研究の応用
Multicomponent Domino Cyclization
Multicomponent domino cyclization processes involve the synthesis of bicyclic γ-lactams, including tetrahydropyrrolo[2,1-b]oxazol-5-ones and tetrahydropyrrolo[2,1-b][1,3]oxazine-6-ones, which are significant due to their potential pharmacological activities. These processes, involving ethyl trifluoropyruvate with methyl ketones and amino alcohols, highlight the versatility of similar compounds in synthesizing structurally complex and functionally diverse molecules, which can be essential for drug discovery and development (Goryaeva et al., 2023).
Cholinesterase Inhibition Studies
New synthetic derivatives, including triazole derivatives, have been explored for their cholinesterase inhibition capabilities, suggesting applications in the treatment of neurodegenerative diseases such as Alzheimer's. The methodology for synthesizing these compounds and evaluating their biological activity can offer a framework for studying the compound , focusing on its potential interactions with biological targets (Riaz et al., 2020).
Electrocatalytic CO2 Reduction
Research on rhenium tricarbonyl complexes for CO2 reduction has implications for environmental chemistry and sustainable technologies. The study of these complexes, including their synthesis, structural characterization, and screening for CO2 reduction ability, sheds light on potential catalytic applications of complex molecules, emphasizing the importance of structural design in achieving efficient catalysis (Nganga et al., 2017).
Synthesis of Novel Lactones and Lactams
The synthesis of five- or seven-membered ring lactones and lactams through cyclocarbonylation highlights a potent method for creating cyclic compounds, which are crucial in medicinal chemistry for drug design and synthesis. The regioselective synthesis catalyzed by palladium(II) showcases the potential for creating diverse molecular architectures, including those similar to the compound , which could lead to new therapeutic agents (Ali et al., 1996).
特性
IUPAC Name |
2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5O3/c1-10-4-3-5-15(11(10)2)23-16(28)9-26-18-17(24-25-26)19(29)27(20(18)30)12-6-7-13(21)14(22)8-12/h3-8,17-18H,9H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESPHUKJXPHBLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2497008.png)
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2497012.png)
![Methyl 3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2497014.png)

![2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2497016.png)
![3-[4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B2497017.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2497020.png)
![3-[(4-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2497021.png)

![Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2497027.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2497028.png)
